molecular formula C6H8N2O2S B14696031 2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester CAS No. 32827-64-8

2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester

Cat. No.: B14696031
CAS No.: 32827-64-8
M. Wt: 172.21 g/mol
InChI Key: BDUCAGCYCBFFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester is an organic compound with a complex structure that includes amino, cyano, and mercapto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester typically involves the reaction of ethyl acrylate with appropriate reagents to introduce the amino, cyano, and mercapto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester involves its interaction with various molecular targets. The amino, cyano, and mercapto groups can participate in different biochemical pathways, leading to the formation of active intermediates that exert specific effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Similar structure but with an ethoxy group instead of a mercapto group.

    2-Propenoic acid, ethyl ester: Lacks the amino, cyano, and mercapto groups, making it less reactive.

    Methacrylic acid, ethyl ester: Contains a methyl group, leading to different reactivity and applications.

Uniqueness

2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to material science.

Properties

CAS No.

32827-64-8

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

ethyl 3-amino-2-cyano-3-sulfanylprop-2-enoate

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4(3-7)5(8)11/h11H,2,8H2,1H3

InChI Key

BDUCAGCYCBFFAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(N)S)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.